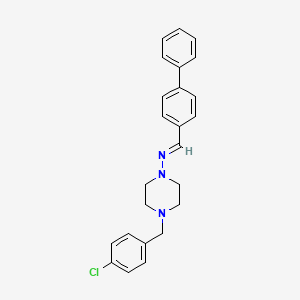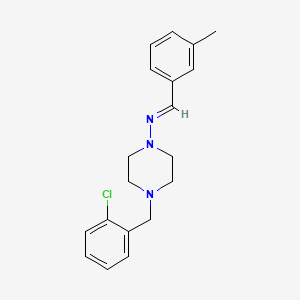![molecular formula C25H27N3O2 B3911680 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate](/img/structure/B3911680.png)
4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate
Vue d'ensemble
Description
4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate, also known as NAPPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NAPPA is a derivative of the naturally occurring neuropeptide, substance P, and has been shown to have a high affinity for the neurokinin-1 (NK1) receptor.
Applications De Recherche Scientifique
4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and pain. 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has been shown to inhibit the growth and proliferation of cancer cells by blocking the NK1 receptor, which is overexpressed in many types of cancer. In addition, 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines. 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has also been shown to have analgesic effects by blocking the transmission of pain signals in the spinal cord.
Mécanisme D'action
The mechanism of action of 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate involves its high affinity for the NK1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes, including pain perception, inflammation, and cancer cell growth. 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate binds to the NK1 receptor and blocks its activation by substance P, which is a neuropeptide that is involved in pain perception and inflammation. By blocking the NK1 receptor, 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate inhibits the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory effects, and analgesic effects. 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate in lab experiments is its high affinity for the NK1 receptor, which allows for precise targeting of this receptor. In addition, 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate is a synthetic compound, which allows for greater control over its properties and characteristics. However, one limitation of using 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are many future directions for research on 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate, including its potential therapeutic applications in cancer, inflammation, and pain. In addition, future research may focus on optimizing the synthesis method of 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate to improve its properties and characteristics. Furthermore, research may focus on developing new derivatives of 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate with improved therapeutic properties and reduced toxicity. Overall, the potential therapeutic applications of 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate make it an exciting area of research for the future.
Propriétés
IUPAC Name |
[4-[(E)-C-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonimidoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-19(21-10-12-24(13-11-21)30-20(2)29)26-28-16-14-27(15-17-28)18-23-8-5-7-22-6-3-4-9-25(22)23/h3-13H,14-18H2,1-2H3/b26-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJDOAOXHRJGQU-LGUFXXKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(1E)-N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3911601.png)
![4-[(2-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B3911604.png)
![3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911612.png)
![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3911613.png)
![4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B3911614.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3911626.png)
![5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde semicarbazone](/img/structure/B3911628.png)

![1,1,1-trifluoro-4-[(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)amino]-3-penten-2-one](/img/structure/B3911632.png)

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3911651.png)

![ethyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B3911675.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B3911683.png)